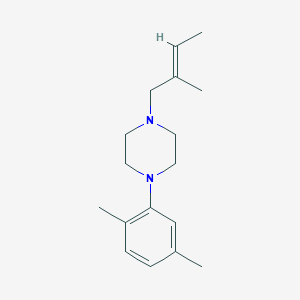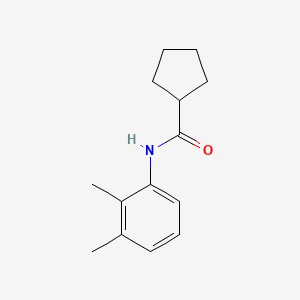
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide, also known as BFH, is a compound that has been studied for its potential applications in scientific research. BFH is a furohydrazide derivative, which means it contains a furo ring and a hydrazide functional group. This compound has shown promising results in various experiments, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide involves its ability to react specifically with ROS. When N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide comes into contact with ROS, it undergoes a reaction that results in a change in its fluorescence properties. This change in fluorescence can be detected and used to measure the levels of ROS in living cells.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been shown to have minimal biochemical and physiological effects on living cells. This is due to its specific reactivity with ROS, which minimizes its interaction with other cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide in lab experiments is its specificity for ROS. This allows for accurate detection and measurement of ROS levels in living cells. However, one limitation of using N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide is that it requires the use of fluorescence microscopy, which can be expensive and time-consuming.
Orientations Futures
There are several future directions for the study of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide. One potential application is its use in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been shown to be able to cross the blood-brain barrier, which makes it a potential candidate for imaging ROS levels in the brain. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide could be used in the study of other diseases that are characterized by high levels of ROS, such as cancer and cardiovascular disease. Finally, further research could be done to optimize the synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide involves the reaction of 5-bromo-2-furoic acid hydrazide with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide.
Applications De Recherche Scientifique
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide can act as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This is due to the fact that N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide can undergo a specific reaction with ROS, resulting in a change in its fluorescence properties.
Propriétés
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-12-4-3-10(20-12)13(17)16-15-6-8-1-2-9-11(5-8)19-7-18-9/h1-6H,7H2,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFYTHKGKKIJK-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)

![7,7-dimethyl-2-(methylthio)-4-(1-pyrrolidinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5774676.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)

![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)



![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)
![5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5774750.png)
